molecular formula C23H23NO2S B2735357 N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-diphenylpropanamide CAS No. 2034339-59-6

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-diphenylpropanamide

Cat. No.: B2735357
CAS No.: 2034339-59-6
M. Wt: 377.5
InChI Key: HCDCGTKNYNATDB-UHFFFAOYSA-N
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Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-3,3-diphenylpropanamide is a synthetic specialty chemical offered for research and development purposes. This compound features a molecular architecture combining a thiophene carboxamide unit with a 3,3-diphenylpropanamide moiety. Thiophene-2-carboxamide derivatives are significant scaffolds in medicinal chemistry and are frequently investigated for their diverse biological activities, serving as key intermediates in the development of novel therapeutic agents . Compounds with structural similarities, particularly those featuring the 3,3-diphenylpropane group, have been studied for their potential to inhibit Ras protein localization to the cell membrane, a critical target in oncology research for disrupting signaling pathways in proliferating cells . Researchers may explore this compound as a potential precursor or structural analog in various pharmacological and chemical studies. This product is intended for research use only in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2S/c1-17(25)22-13-12-20(27-22)14-15-24-23(26)16-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,21H,14-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDCGTKNYNATDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Properties

The molecular formula of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-diphenylpropanamide is $$ \text{C}{23}\text{H}{23}\text{NO}_{2}\text{S} $$, with a molecular weight of 377.5 g/mol. Key structural features include:

  • A 5-acetylthiophene ring, which introduces electron-withdrawing character and planar rigidity.
  • An ethyl chain bridging the thiophene and propanamide groups, providing conformational flexibility.
  • A 3,3-diphenylpropanamide group, contributing hydrophobicity and steric bulk.

While experimental data on density, boiling point, and melting point remain unreported, the compound’s solubility is inferred to be moderate in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), based on analogous amides.

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • 5-Acetylthiophen-2-ethylamine : Synthesized via Friedel-Crafts acylation of thiophene followed by functionalization.
  • 3,3-Diphenylpropanoic Acid : Prepared through condensation reactions involving diphenylacetic acid derivatives.

Coupling these fragments via amide bond formation yields the target molecule.

Stepwise Synthesis

Synthesis of 5-Acetylthiophen-2-ethylamine

Friedel-Crafts Acylation :
Thiophene undergoes acetylation at the 5-position using acetyl chloride and aluminum chloride ($$ \text{AlCl}_3 $$) in anhydrous DCM. The reaction proceeds via electrophilic substitution, yielding 5-acetylthiophene.

Bromination and Amination :
The 2-position of 5-acetylthiophene is brominated using $$ \text{N}-bromosuccinimide $$ (NBS) under radical conditions. Subsequent nucleophilic substitution with ethylamine in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$) affords 5-acetylthiophen-2-ethylamine.

Synthesis of 3,3-Diphenylpropanoic Acid

Claisen Condensation :
Diphenylacetic acid methyl ester is condensed with malonic acid derivatives in the presence of sodium ethoxide ($$ \text{NaOEt} $$), yielding 3,3-diphenylpropanoic acid after hydrolysis.

Amide Coupling

The amine and acid fragments are coupled using carbodiimide reagents (e.g., dicyclohexylcarbodiimide, DCC) or uronium salts (e.g., HATU). For example, treating 3,3-diphenylpropanoic acid with thionyl chloride ($$ \text{SOCl}_2 $$) generates the corresponding acyl chloride, which reacts with 5-acetylthiophen-2-ethylamine in anhydrous DCM to form the amide.

Reaction Conditions :

  • Solvent: Anhydrous DCM or tetrahydrofuran (THF).
  • Base: Triethylamine ($$ \text{NEt}_3 $$) to scavenge HCl.
  • Temperature: 0–25°C for 12–24 hours.

Alternative Pathways

Protection-Deprotection Strategy :
To prevent side reactions during amide formation, the amine group in 5-acetylthiophen-2-ethylamine may be protected with a tert-butoxycarbonyl (Boc) group. After coupling, the Boc group is removed using trifluoroacetic acid (TFA).

Enzymatic Catalysis :
Lipase-mediated amidation has been explored for analogous compounds, offering milder conditions and higher stereoselectivity.

Characterization and Analytical Data

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) :

    • $$ ^1\text{H NMR} $$: Signals at δ 2.55 ppm (acetyl CH$$3$$), δ 3.40–3.60 ppm (ethyl CH$$2$$), and δ 7.20–7.50 ppm (aromatic protons).
    • $$ ^{13}\text{C NMR} $$: Peaks at δ 202.1 ppm (acetyl carbonyl), δ 172.8 ppm (amide carbonyl), and δ 140–125 ppm (aromatic carbons).
  • Infrared (IR) Spectroscopy :
    Stretching vibrations at 1650 cm$$^{-1}$$ (amide C=O), 1700 cm$$^{-1}$$ (acetyl C=O), and 690 cm$$^{-1}$$ (thiophene C-S).

Chromatographic Purity

Purification via flash chromatography (silica gel, eluent: DCM/MeOH 95:5) yields >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Applications and Derivatives

Medicinal Chemistry

The compound’s thiophene and amide motifs are prevalent in kinase inhibitors and antimicrobial agents. For example, pyrazole-acetamide derivatives exhibit antitubercular activity, suggesting potential structural parallels.

Material Science

Thiophene-based amides serve as precursors for conductive polymers due to their π-conjugated systems.

Challenges and Optimization

Yield Limitations

The Friedel-Crafts acylation of thiophene often suffers from low regioselectivity. Employing directing groups (e.g., sulfonic acid) or microwave-assisted synthesis can enhance 5-substitution.

Scalability

Large-scale amidation requires efficient mixing and controlled exotherms. Continuous flow reactors have been proposed to improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-diphenylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-diphenylpropanamide with structurally related 3,3-diphenylpropanamide derivatives, emphasizing substituent variations and their implications:

Compound Name Substituent Group Molecular Weight (g/mol) Key Features References
This compound 5-Acetylthiophen-2-yl ethyl ~407.5 (estimated) Thiophene with acetyl group enhances polarity; potential for π-π stacking.
N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide Benzothiazole-2-yl ~398.5 (estimated) Benzothiazole moiety may improve binding to ATP pockets in kinases.
N-(N-6-Aminopyridin-2-yl)-3,3-diphenylpropanamide 6-Aminopyridin-2-yl ~379.4 (estimated) Aminopyridine group introduces hydrogen-bonding capacity.
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide 2-Ethylphenyl + tetrazolyl 335.4 Tetrazole ring enhances acidity and metal coordination potential.
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide Diisopropyl + methoxy-methylphenyl ~382.5 (estimated) Bulky diisopropyl groups may reduce metabolic clearance.

Key Observations:

Binding Interactions: Benzothiazole and aminopyridine substituents (e.g., in ) are known to engage in π-π stacking and hydrogen bonding, respectively, which are critical for enzyme inhibition.

Metabolic Stability : Bulky substituents (e.g., diisopropyl groups in ) may hinder cytochrome P450-mediated oxidation, extending half-life.

Pharmacological and Industrial Relevance

While direct data on the target compound are sparse, related compounds highlight trends:

  • Kinase Inhibition : Benzothiazole-linked diphenylpropanamides () show promise in targeting tyrosine kinases.
  • Anticancer Potential: Thiophene derivatives are explored for antiproliferative activity due to their electron-rich aromatic systems.
  • Drug Development : Structural flexibility (e.g., tetrazole in , diisopropyl in ) allows tuning of pharmacokinetic properties for specific applications.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-diphenylpropanamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceutical development. This compound is characterized by a unique structural framework that includes a thiophene ring, which is known for its diverse biological properties.

Chemical Structure and Properties

The chemical formula of this compound is C23H23NO2SC_{23}H_{23}NO_2S. The presence of the acetylthiophene moiety is significant as thiophene derivatives are often associated with various pharmacological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H23NO2S
Molecular Weight385.49 g/mol
CAS Number2034339-59-6

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound's anticancer properties have been explored in several studies. It was found to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study reported that compounds with similar structures showed IC50 values in the micromolar range against cancer cell lines .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Interaction : It potentially interacts with receptors that mediate cellular responses to growth factors and hormones.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various thiophene derivatives showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
  • Anticancer Research : In a study evaluating the anticancer potential of related compounds, it was found that the compound induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM .
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Q & A

Basic: What are the recommended synthetic routes for N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-diphenylpropanamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Prepare the thiophene precursor (e.g., 5-acetylthiophen-2-yl derivatives) via Friedel-Crafts acylation using acetyl chloride and AlCl₃ .
  • Step 2: Couple the thiophene moiety to an ethylenediamine derivative via nucleophilic substitution or reductive amination .
  • Step 3: Form the diphenylpropanamide backbone by reacting 3,3-diphenylpropanoic acid with the amine intermediate using carbodiimide crosslinkers (e.g., EDC/HOBt) .
  • Optimization: Control temperature (0–25°C), solvent (DMF or CH₂Cl₂), and stoichiometry to minimize side products. Microwave-assisted synthesis can enhance efficiency .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm proton environments (e.g., acetyl thiophene protons at δ 2.6–3.0 ppm; diphenyl groups at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 484.2) and fragmentation patterns .
  • HPLC: Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Basic: What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

  • Enzyme Inhibition: Screen against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s assay, given structural similarity to cholinesterase inhibitors .
  • Antimicrobial Testing: Use microdilution assays against S. aureus or C. albicans (thiophene derivatives often exhibit antimicrobial activity) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Substituent Variation: Modify the acetyl group (e.g., replace with cyano or trifluoromethyl) or diphenyl groups (e.g., halogen substitution) to assess impacts on solubility and binding .
  • Bioisosteric Replacement: Replace the thiophene ring with furan or pyridine analogs to evaluate heterocycle-dependent activity .
  • Data Correlation: Use regression models to link logP values (calculated via ChemAxon) with observed IC₅₀ values in enzyme assays .

Advanced: What computational strategies are effective for predicting its binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of BChE (PDB: 7Q1P) to simulate interactions (e.g., π-π stacking with Phe329) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .
  • QSAR Modeling: Train models on datasets of diphenylpropanamide analogs to predict pharmacokinetic properties .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Ensure consistent protocols (e.g., ATP levels in cytotoxicity assays; enzyme concentrations in inhibition studies) .
  • Solubility Checks: Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts .
  • Control Experiments: Compare with reference inhibitors (e.g., donepezil for AChE) to validate assay sensitivity .

Advanced: What strategies improve solubility without compromising activity?

Methodological Answer:

  • PEGylation: Attach polyethylene glycol (PEG) chains to the amide nitrogen to enhance aqueous solubility .
  • Salt Formation: React with hydrochloric acid to generate a hydrochloride salt, improving bioavailability .
  • Co-solvent Systems: Use cyclodextrin complexes or ethanol/water mixtures for in vitro testing .

Advanced: How can crystallography elucidate its 3D structure and binding interactions?

Methodological Answer:

  • Crystal Growth: Use vapor diffusion with ethanol/water (1:1) at 4°C to obtain single crystals .
  • Data Collection: Resolve structures via SHELXL (for small molecules) or PHENIX (for protein-ligand complexes) .
  • Binding Analysis: Identify hydrogen bonds (e.g., between the amide carbonyl and Ser198 in BChE) using Coot .

Advanced: What mechanistic studies are needed to confirm its enzyme inhibition mode?

Methodological Answer:

  • Kinetic Analysis: Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to BChE .
  • Fluorescence Quenching: Monitor tryptophan residue changes in the enzyme upon ligand binding .

Advanced: How to address stability issues during long-term storage?

Methodological Answer:

  • Lyophilization: Freeze-dry the compound under vacuum and store at -80°C in amber vials .
  • Degradation Monitoring: Use accelerated stability studies (40°C/75% RH) with HPLC-MS to identify breakdown products (e.g., hydrolysis of the acetyl group) .

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